molecular formula C10H9N3O3 B089471 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- CAS No. 119-16-4

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-

Cat. No.: B089471
CAS No.: 119-16-4
M. Wt: 219.2 g/mol
InChI Key: BNILDNQGLCOHLV-UHFFFAOYSA-N
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Description

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a synthetic compound belonging to the pyrazolone family. Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities, including analgesic, anti-inflammatory, and antioxidant properties .

Biochemical Analysis

Biochemical Properties

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- plays a crucial role in biochemical reactions, particularly as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit lipid peroxidation by scavenging free radicals, thus protecting cellular membranes from oxidative damage . The compound interacts with enzymes such as lipoxygenases and cyclooxygenases, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, it binds to proteins involved in oxidative stress responses, enhancing their stability and function.

Cellular Effects

The effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and increased expression of detoxifying enzymes . This activation helps in mitigating oxidative stress and promoting cell survival. Furthermore, it affects mitochondrial function by preserving mitochondrial membrane potential and reducing the production of reactive oxygen species (ROS), thereby enhancing cellular energy metabolism .

Molecular Mechanism

At the molecular level, 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, the compound modulates gene expression by interacting with transcription factors such as Nrf2, leading to the activation of antioxidant response elements and the expression of genes involved in detoxification and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antioxidant properties over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s protective effects on cellular function are sustained over time, with minimal adverse effects observed.

Dosage Effects in Animal Models

The effects of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity . At high doses, some adverse effects such as gastrointestinal disturbances and mild hepatotoxicity have been reported . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use.

Metabolic Pathways

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 oxidases . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound is known to accumulate in tissues with high oxidative stress, such as the liver and brain, where it exerts its protective effects . Its localization within specific cellular compartments is influenced by its lipophilicity and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses . Post-translational modifications and targeting signals direct the compound to specific compartments, enhancing its efficacy in mitigating oxidative damage and preserving cellular function .

Preparation Methods

The synthesis of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- typically involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with m-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium acetate at room temperature. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- can be compared with other pyrazolone derivatives such as:

The uniqueness of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNILDNQGLCOHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40922838
Record name 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-16-4
Record name 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
Source CAS Common Chemistry
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Record name 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one
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Record name 119-16-4
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Record name 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Record name 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one
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